pdxA protein - 125005-66-5

pdxA protein

Catalog Number: EVT-1511352
CAS Number: 125005-66-5
Molecular Formula: C10H13N
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

PdxA is classified under the Enzyme Commission number 1.1.1.262 and belongs to the family of oxidoreductases. It is a dimeric protein that requires divalent metal ions, such as zinc, for its activity. The enzyme's structure consists of two subdomains within each monomer, with the active site located at the interface of the dimer .

Synthesis Analysis

Methods and Technical Details

The synthesis of PdxA can be achieved through various methods, including recombinant DNA technology and cell-free protein expression systems. In vitro expression techniques utilize cell lysates derived from E. coli or mammalian cells to produce the protein without the constraints of cellular environments.

  1. Recombinant DNA Technology: This involves cloning the pdxA gene into an expression vector, followed by transformation into a suitable host organism (commonly E. coli). The host cells are then induced to express the protein.
  2. Cell-Free Protein Expression: This method allows for rapid protein synthesis without living cells. It utilizes components extracted from cells that include ribosomes, tRNAs, and other necessary factors for translation .

The choice of method depends on factors such as yield requirements and post-translational modifications needed for functional analysis.

Molecular Structure Analysis

Structure and Data

The crystal structure of PdxA has been elucidated, revealing a characteristic alpha/beta/alpha-fold architecture typical of many dehydrogenases. Each monomer contains two subdomains with an active site situated at the dimer interface .

  • Active Site Composition: The active site includes a zinc ion coordinated by three conserved histidine residues and two aspartate residues that stabilize the structure .
  • Dimensional Data: The enzyme forms tightly bound dimers, which are essential for its catalytic function.
Chemical Reactions Analysis

Reactions and Technical Details

PdxA catalyzes a specific chemical reaction where it oxidatively decarboxylates 4-hydroxythreonine phosphate to produce 3-amino-2-oxopropyl phosphate. This reaction is dependent on the presence of either NAD+ or NADP+ as a cofactor.

  • Mechanism: The reaction involves a stepwise process where substrate binding occurs at the active site, facilitated by interactions with the zinc ion .
  • Kinetics: The reaction rate can be influenced by factors such as substrate concentration and the presence of metal ions.
Mechanism of Action

Process and Data

The mechanism of action for PdxA involves several key steps:

  1. Substrate Binding: The substrate binds to the active site, where its phospho group interacts with the zinc ion.
  2. Oxidation: The enzyme facilitates electron transfer from the substrate to NAD(P)+, leading to oxidative decarboxylation.
  3. Product Release: The resultant product is released from the active site, allowing for another substrate molecule to bind.

This mechanism highlights the enzyme's specificity for its substrate and its reliance on metal cofactors for activity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PdxA exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 40 kDa.
  • Isoelectric Point: Varies based on post-translational modifications but typically falls within a neutral pH range.
  • Stability: The enzyme is stable at physiological pH but may denature under extreme conditions (high temperature or extreme pH).
  • Solubility: High solubility in aqueous solutions due to its hydrophilic regions.

These properties make PdxA suitable for various biochemical applications.

Applications

Scientific Uses

PdxA has several important applications in scientific research:

  • Biochemical Pathway Studies: It serves as a model enzyme for studying enzymatic mechanisms and metabolic pathways involving amino acid metabolism.
  • Protein Engineering: PdxA can be used in synthetic biology to design pathways for producing pyridoxal 5'-phosphate or related compounds.
  • Drug Development: Understanding its mechanism could lead to novel therapeutic strategies targeting metabolic diseases related to amino acid metabolism .
Introduction to pdxA Protein in Pyridoxal Phosphate Biosynthesis

The pdxA protein (4-hydroxythreonine-4-phosphate dehydrogenase; EC 1.1.1.262) is an essential enzyme in the de novo biosynthesis pathway of pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B₆. This pathway is utilized primarily by γ-proteobacteria like Escherichia coli, where pdxA catalyzes the fourth enzymatic step in the DXP-dependent pathway. PLP serves as a cofactor for over 140 distinct enzymatic reactions, predominantly in amino acid metabolism, making pdxA indispensable for cellular metabolism in organisms employing this biosynthetic route. The enzyme operates at a critical branch point, converting a phosphorylated amino acid derivative into a key precursor for PLP formation, and exhibits unique structural features that enable its specific biochemical function [1] [3] [6].

Table 1: Key Characteristics of pdxA Protein

PropertyDescription
EC Number1.1.1.262
Systematic Name4-hydroxy-L-threonine-4-phosphate dehydrogenase
Catalyzed Reaction**4-hydroxy-L-threonine-4-phosphate + NAD⁺ → 2-amino-3-oxo-4-phosphohydroxybutyrate + NADH + H⁺
Gene NamepdxA
Protein StructureHomodimeric with α/β/α-fold per monomer
Metal Cofactor RequirementZn²⁺ (bound at active site)
Substrate SpecificityStrict requirement for phosphorylated substrate form
  • *Substrate undergoes spontaneous decarboxylation to 3-phosphohydroxy-1-aminoacetone

Role of pdxA in Vitamin B₆ Metabolism

The pdxA enzyme occupies a pivotal position in the DXP-dependent PLP biosynthetic pathway. It specifically catalyzes the NAD⁺- or NADP⁺-dependent oxidation of 4-hydroxy-L-threonine-4-phosphate (HTP) to produce 2-amino-3-oxo-4-(phosphohydroxy)butyric acid (AOPB). This intermediate undergoes spontaneous decarboxylation to form 3-phosphohydroxy-1-aminoacetone (PHA), a direct precursor for the next enzymatic step catalyzed by PdxJ. The pdxA reaction is notable for its strict requirement for the phosphate ester form of HTP, distinguishing it from dehydrogenases acting on non-phosphorylated substrates. Biochemical studies have revealed that pdxA is a divalent metal ion-dependent enzyme, with Zn²⁺ playing a crucial role in substrate anchoring and catalysis [1] [6].

The catalytic mechanism of pdxA involves sophisticated structural coordination:

  • Zinc Ion Coordination: A Zn²⁺ ion is bound within each active site, coordinated by three conserved histidine residues (contributed by both monomers in the dimeric structure). This metal center acts as a Lewis acid, polarizing the substrate's hydroxyl and amino groups to facilitate oxidation [6].
  • Substrate Binding: The phosphate group of HTP anchors to a conserved arginine-rich motif, while the amino and hydroxyl groups coordinate with the Zn²⁺ ion, positioning the substrate optimally for hydride transfer to NAD⁺.
  • Redox Cofactor Flexibility: Unlike many dehydrogenases, pdxA can utilize either NAD⁺ or NADP⁺ as redox cofactors, though it exhibits higher catalytic efficiency with NAD⁺ under physiological conditions [1].
  • Oxidative Decarboxylation: Structural comparisons with homologous enzymes like isocitrate dehydrogenase and isopropylmalate dehydrogenase suggest pdxA catalyzes a stepwise oxidative decarboxylation where oxidation precedes spontaneous decarboxylation of the unstable β-keto acid intermediate [6].

The oligomeric state of pdxA is fundamental to its function. Crystallographic analyses reveal that pdxA forms tightly bound homodimers, with the active site situated precisely at the dimer interface. This quaternary structure creates a cleft between two subdomains of each monomer, with essential residues contributed by both polypeptide chains. Two conserved aspartate residues (Asp247 and Asp267 in E. coli) maintain active site integrity through hydrogen bonding networks. The dimeric arrangement facilitates cooperative interactions between monomers, potentially regulating enzymatic activity in response to metabolic demands [1] [6].

Table 2: Enzymes in the DXP-Dependent PLP Biosynthetic Pathway

EnzymeGeneFunctionProduct
DxsdxsCondenses pyruvate and G3PDeoxyxylulose 5-phosphate (DXP)
EpdepdDehydrogenation of erythrose 4-phosphate4-Phosphoerythronate
PdxBpdxBDehydrogenation of 4-phosphoerythronate2-Oxo-3-hydroxy-4-phosphobutanoate
SerCserCAminotransferase converting 3-PHCA to 3-phosphoserine4-Hydroxy-L-threonine-4-phosphate
PdxApdxAOxidation of 4-hydroxy-L-threonine-4-phosphate2-Amino-3-oxo-4-phosphohydroxybutyrate
PdxJpdxJCondenses 3-phosphohydroxy-1-aminoacetone and DXPPyridoxine 5'-phosphate (PNP)
PdxHpdxHOxidation of PNPPyridoxal 5'-phosphate (PLP)

Evolutionary Significance of PLP-Dependent Pathways

The existence of two distinct PLP biosynthetic pathways – the DXP-dependent pathway (utilizing pdxA) and the DXP-independent pathway (utilizing PdxS/PdxT complex) – represents a fascinating case of evolutionary convergence in cofactor biosynthesis. Phylogenetic analyses indicate that the DXP-dependent pathway is predominantly found in α- and γ-proteobacteria, including significant genera like Escherichia, Salmonella, and Vibrio. This restricted distribution suggests this pathway emerged later in evolutionary history compared to the more widespread DXP-independent pathway present in archaea, firmicutes, plants, fungi, and other bacterial lineages. Surprisingly, genomic evidence suggests that γ-proteobacteria ancestrally possessed the DXP-independent pathway before acquiring the more complex DXP-dependent route through evolutionary innovation, though the selective advantages driving this transition remain incompletely understood [1] [5] [7].

The pdxA enzyme displays intriguing evolutionary relationships with other metabolic enzymes despite limited sequence similarity:

  • Structural Homology: pdxA shares significant structural similarity with the isocitrate dehydrogenase (IDH) and isopropylmalate dehydrogenase (IPMDH) families, particularly in their nucleotide-binding domains. This suggests possible divergence from a common dehydrogenase ancestor specialized for oxidative decarboxylation reactions [1] [6].
  • Domain Architecture Conservation: The core α/β/α-fold observed in pdxA is conserved across a superfamily of dehydrogenases, though pdxA exhibits unique substrate-binding subdomains adapted for phosphorylated amino acid derivatives.
  • Functional Redundancy Avoidance: Organisms possessing the DXP-dependent pathway typically lack the pdxS and pdxT genes of the alternative pathway, indicating evolutionary exclusivity likely driven by metabolic efficiency considerations.

Recent studies have revealed remarkable metabolic plasticity related to PLP biosynthesis through the phenomenon of underground metabolism:- When pdxA or other genes in the DXP-dependent pathway are disrupted in E. coli or Bacillus subtilis, suppressor mutations can activate promiscuous enzymes capable of bypassing the metabolic block. These enzymes include:1. Nonspecific dehydrogenases that can convert alternative substrates toward PLP precursors2. Aminotransferases with relaxed substrate specificity3. Salvage pathway enzymes that become upregulated- This metabolic flexibility demonstrates how latent enzymatic activities (the underground metabolism) can provide evolutionary stepping stones for pathway innovation. Laboratory evolution experiments have shown that relatively few mutations are required to enhance these promiscuous activities into functional bypass routes [5] [7].

The evolutionary constraints on pdxA are reflected in its sequence conservation patterns:

  • The Zn²⁺-binding histidine triad (His144, His179, His262 in E. coli) is absolutely conserved across all proteobacterial pdxA orthologs.
  • Residues involved in phosphate recognition (Arg132, Arg134, Arg204) show high conservation but exhibit conservative substitutions in some species.
  • The dimer interface exhibits stronger conservation than solvent-exposed surfaces, underscoring the functional importance of oligomerization.

Table 3: Evolutionary Features of PLP Biosynthetic Pathways

FeatureDXP-Dependent Pathway (pdxA-containing)DXP-Independent Pathway (PdxS/PdxT)
Phylogenetic DistributionPrimarily α- and γ-proteobacteriaArchaea, Bacteria, Fungi, Plants
Number of Enzymes7 (multi-step pathway)2 (PLP synthase complex)
Key EnzymespdxA, pdxJ, pdxHPdxS (synthase), PdxT (glutaminase)
Metabolic InputsDeoxyxylulose 5-phosphate, 4HTPRibose 5-phosphate, G3P/DHAP, glutamine
Evolutionary AgeRelatively recentAncient and widely distributed
Underground Metabolism PotentialHigh (multiple bypass routes documented)Limited documentation

Properties

CAS Number

125005-66-5

Product Name

pdxA protein

Molecular Formula

C10H13N

Synonyms

pdxA protein

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